molecular formula C25H24N2O3 B299784 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

カタログ番号 B299784
分子量: 400.5 g/mol
InChIキー: FCEQAOWLJKMYGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as BMQ, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. BMQ belongs to the class of quinazolinone derivatives and has been studied for its ability to act as a potential therapeutic agent for various diseases. In

作用機序

The exact mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to improve cognitive function by increasing acetylcholine levels in the brain. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to reduce anxiety and improve sleep by binding to the GABA-A receptor.

実験室実験の利点と制限

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is also relatively stable and can be stored for an extended period of time. However, there are also some limitations to using 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has not been extensively studied in vivo, which limits its potential applications.

将来の方向性

There are several future directions for research on 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. One area of research is the development of more efficient synthesis methods for 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. Another area of research is the investigation of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, more studies are needed to fully understand the mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential side effects. Finally, further research is needed to investigate the in vivo efficacy of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential applications in clinical settings.
Conclusion:
2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. It has been studied for its ability to act as a potential therapeutic agent for various diseases. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. However, further research is needed to fully understand the mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one and its potential applications in clinical settings.

合成法

The synthesis of 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one involves a multistep process that includes the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of acetic acid to form 2-(4-methylbenzylideneamino)benzamide. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of potassium carbonate to form the final product, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one. The purity of the compound is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

科学的研究の応用

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been studied extensively for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. In addition, 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. 2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one has also been studied for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

特性

製品名

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

分子式

C25H24N2O3

分子量

400.5 g/mol

IUPAC名

2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H24N2O3/c1-16-7-10-19(11-8-16)27-24(26-21-6-4-3-5-20(21)25(27)28)17(2)13-18-9-12-22-23(14-18)30-15-29-22/h3-12,14,17,24,26H,13,15H2,1-2H3

InChIキー

FCEQAOWLJKMYGC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(C)CC4=CC5=C(C=C4)OCO5

正規SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C(C)CC4=CC5=C(C=C4)OCO5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。